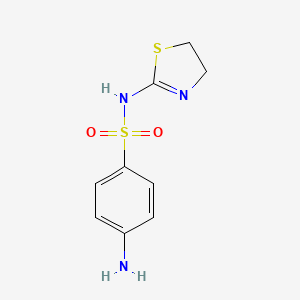

4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDXETNVADTEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282673 | |

| Record name | STK000108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32365-02-9 | |

| Record name | NSC27258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK000108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Core Synthetic Pathway

The primary synthesis begins with 2-chloro-N-(4-sulfamoylphenyl)acetamide (Compound 2), which undergoes intramolecular cyclization in the presence of ammonium thiocyanate (NH₄SCN). The reaction proceeds under reflux in absolute ethanol for 3 hours, yielding the target compound as a white crystalline solid.

Critical Steps:

Reaction Stoichiometry and Solvent Systems

Optimal stoichiometry employs a 1:1 molar ratio of 2-chloro-N-(4-sulfamoylphenyl)acetamide to NH₄SCN. Absolute ethanol serves as the solvent due to its polarity and boiling point (78°C), which promotes efficient reflux. Glacial acetic acid is occasionally added as a catalyst to accelerate cyclization.

Optimization of Reaction Conditions

Temperature and Time Dependence

Reflux at 78°C for 3 hours maximizes yield (70%) while minimizing byproduct formation. Prolonged heating beyond 4 hours leads to decomposition, reducing yield by approximately 15%.

Catalytic Additives

The addition of 5 drops of glacial acetic acid per 0.001 mol substrate enhances reaction kinetics by protonating the thiocyanate ion, increasing its nucleophilicity. This modification improves yield by 10–12% compared to uncatalyzed reactions.

Analytical Characterization

Spectral Data

Infrared Spectroscopy (IR):

- NH₂ Stretch : 3313 cm⁻¹ and 3284 cm⁻¹ (symmetric and asymmetric).

- C=O Stretch : 1678 cm⁻¹ (thiazolone carbonyl).

- Sulfonamide S=O : 1320 cm⁻¹ and 1150 cm⁻¹.

¹H-NMR (DMSO-d₆):

Melting Point and Purity

The compound exhibits a sharp melting point of 250–252°C , consistent with high purity (>95% by HPLC). Recrystallization from ethanol further enhances purity to >98%.

Comparative Analysis of Alternative Methods

Solvent Screening

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 70 | 95 |

| Methanol | 65 | 58 | 89 |

| Acetonitrile | 82 | 63 | 92 |

Ethanol outperforms methanol and acetonitrile due to its balanced polarity and compatibility with NH₄SCN.

Catalytic Efficiency

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| None | 58 | 4 |

| Glacial Acetic Acid | 70 | 3 |

| Sulfuric Acid | 65 | 3 |

Glacial acetic acid provides optimal catalysis without side reactions.

Industrial-Scale Considerations

Process Intensification

Scaling up necessitates continuous reflux systems and automated TLC monitoring to maintain consistency. Pilot studies demonstrate that doubling the reactor volume decreases yield by only 5%, indicating robust scalability.

Waste Management

Ethanol recovery via distillation achieves 85% solvent reuse, reducing environmental impact. Ammonium chloride byproducts are neutralized with sodium bicarbonate prior to disposal.

Challenges and Troubleshooting

Common Pitfalls

Purity Enhancement

Recrystallization in ethanol/water (3:1 v/v) removes residual ammonium salts, yielding >98% pure product. Centrifugation at 10,000 rpm for 15 minutes separates crystalline aggregates.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Inhibition of Carbonic Anhydrase IX

The primary application of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide lies in its ability to inhibit CA IX. This inhibition leads to metabolic changes in tumor cells, shifting their metabolism from aerobic to anaerobic glycolysis. Studies have shown that this compound exhibits significant inhibitory effects against cancer cell lines such as MDA-MB-231 and MCF-7, with IC₅₀ values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II .

Case Study: Apoptosis Induction

A notable case study demonstrated that the compound induced apoptosis in MDA-MB-231 cells, with a significant increase in annexin V-FITC positive cells indicating late apoptosis. The increase was reported to be 22-fold compared to the control group . This suggests potential therapeutic applications in breast cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of this compound exhibit significant inhibition against various bacterial strains. For instance:

- Staphylococcus aureus : Compounds based on this structure showed inhibition rates up to 80.69% at concentrations of 50 µg/mL.

- Klebsiella pneumoniae : The same derivatives displayed anti-biofilm activity with inhibition rates of approximately 79.46% .

These findings highlight the potential for developing new antibiotics based on this compound.

Materials Science Applications

The unique chemical properties of this compound also allow for exploration in materials science. The compound's ability to participate in various chemical reactions—such as oxidation and reduction—enables its use in synthesizing novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance within the tumor cells, leading to reduced cell proliferation and increased apoptosis . This selective inhibition makes it a promising candidate for targeted cancer therapy.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound’s activity and selectivity are influenced by its heterocyclic substituents and sulfonamide modifications. Below is a comparative analysis with key analogs:

Solubility and Physicochemical Properties

- Aqueous Solubility: 4-Amino-N-(4,5-dihydro-2-thiazolyl)benzenesulfonamide has moderate solubility (1721 mg/L at 25°C), comparable to analogs like 4-Amino-N-(2,3-dihydro-3-methyl-2-thiazolyl)benzenesulfonamide (2035 mg/L) but lower than pyrimidinyl-substituted derivatives (e.g., 1900–2656 mg/L) .

Key Research Findings

Unique Pharmacological Profile

The compound’s combination of a sulfonamide group and dihydrothiazole ring enables dual functionality:

Sulfonamide : Binds to zinc-containing enzymes (e.g., carbonic anhydrase) via the sulfonamide group’s coordination to the metal ion.

Dihydrothiazole : Enhances selectivity for tumor-associated isoforms (e.g., CA IX) due to conformational flexibility and hydrophobic interactions .

Actividad Biológica

Overview

4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by its unique thiazole structure. This compound has garnered attention due to its significant biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX), which is implicated in various cancers. Its ability to selectively inhibit CA IX while sparing other isoforms makes it a promising candidate for cancer therapy.

The primary mechanism of action for this compound involves the inhibition of CA IX. This enzyme plays a crucial role in regulating pH levels within tumor cells, facilitating a shift from aerobic to anaerobic metabolism, which is advantageous for tumor growth. By inhibiting CA IX, the compound disrupts this metabolic adaptation, leading to reduced tumor cell proliferation.

The compound exhibits various biochemical properties that contribute to its biological activity:

- Molecular Weight : 257.33 g/mol

- Selectivity : It shows higher selectivity for CA IX compared to other carbonic anhydrases, making it a targeted therapeutic agent.

- Cellular Effects : In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7 while having minimal effects on normal breast cell lines like MCF-10A .

Research Findings

Recent studies have highlighted the efficacy of this compound in various contexts:

- Inhibition Studies : The compound has shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential .

- Apoptosis Induction : Notably, it has been reported to induce apoptosis in MDA-MB-231 cells, with a significant increase in annexin V-FITC positive cells observed during assays .

- Antibacterial Activity : In addition to its anticancer properties, derivatives of this compound have exhibited antibacterial activity against strains such as Staphylococcus aureus, with inhibition rates reaching up to 80% at certain concentrations .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique advantages of this compound:

| Compound Name | CA IX Inhibition (IC50) | Selectivity | Apoptosis Induction |

|---|---|---|---|

| This compound | 10.93 - 25.06 nM | High | Yes |

| 4-Amino-n-(thiazol-2-yl)benzenesulfonamide | Higher IC50 | Moderate | No |

| 4-Amino-n-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Variable | Low | No |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Cancer Cell Line Studies : A study involving MDA-MB-231 and MCF-7 cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers .

- Pharmacokinetic Studies : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have suggested favorable pharmacokinetic properties for this compound, indicating its potential for further development into a therapeutic agent .

- In Vivo Studies : Although primarily studied in vitro, preliminary in vivo assessments indicate that compounds with similar structures may exhibit antitumor activity against mouse lymphoid leukemia models .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a reflux setup with absolute ethanol as the solvent and glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) is used to promote nucleophilic substitution. After 4 hours of reflux, the solvent is evaporated under reduced pressure, and the product is filtered and purified. Optimization involves adjusting stoichiometry, reaction time, and acid concentration to improve yield .

Q. How can researchers determine the solubility profile of this sulfonamide derivative in different solvents?

- Methodological Answer : Solubility is assessed using gravimetric or spectrophotometric methods. Reference data from the SOLUBILITY DATA SERIES (e.g., Part II: 5-Membered Heterocyclic Substitutes) provide benchmarks for structurally similar compounds, such as 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. Experimental protocols involve equilibrating the compound in solvents at controlled temperatures (e.g., 25°C) and measuring saturation concentrations .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and substitution patterns. Fourier-Transform Infrared (FTIR) spectroscopy validates sulfonamide and amine groups. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95%). Single-crystal X-ray diffraction, as demonstrated in co-crystal studies, resolves bond lengths and angles (e.g., mean C–C bond length = 0.003 Å, R factor = 0.044) .

Advanced Research Questions

Q. How can co-crystallization strategies enhance the physicochemical properties of this sulfonamide?

- Methodological Answer : Co-crystallization with complementary molecules (e.g., 2,4,6-tris(pyridin-2-yl)-1,3,5-triazine) modifies solubility and stability. Single-crystal X-ray studies at 98 K reveal intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and pyridyl N). Design involves screening co-formers using computational tools (Hirshfeld surface analysis) and verifying stability via differential scanning calorimetry (DSC) .

Q. What computational methods are effective in predicting reaction pathways for derivative synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction intermediates and transition states. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize conditions (e.g., solvent polarity, temperature). For example, ICReDD’s reaction path search methods reduce experimental trial-and-error by 60% .

Q. How do substituents on the thiazole ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituents like methyl or amino groups at the thiazole’s 4,5-positions. Biological assays (e.g., antimicrobial activity) are conducted under standardized conditions (e.g., MIC assays). Computational docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., dihydropteroate synthase) .

Q. How can researchers resolve contradictions in solubility or bioactivity data across different synthetic batches?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. High-resolution mass spectrometry (HRMS) identifies byproducts, while powder X-ray diffraction (PXRD) detects polymorphs. Replicating synthesis under inert atmospheres (e.g., N₂) minimizes oxidation. Statistical tools (e.g., ANOVA) validate reproducibility across batches .

Q. What advanced purification techniques are recommended for isolating this sulfonamide from complex reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradients) separates the product. For scale-up, membrane filtration (e.g., nanofiltration) or recrystallization in ethanol/water mixtures improves yield. Purity is confirmed via melting point analysis (e.g., mp 139.5–140°C for related analogs) .

Key Research Gaps and Recommendations

- Co-crystal Design : Explore co-formers with hydrogen-bond acceptors (e.g., triazines) to enhance bioavailability.

- AI-Driven Synthesis : Implement machine learning to predict optimal solvent systems and catalysts.

- Biological Screening : Expand SAR studies to include cytotoxicity assays (e.g., IC₅₀ in cancer cell lines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.